Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-3-nitrothiophene-2-carboxylate is a chemical compound with the following properties:
- CAS Number : 99839-45-9
- Molecular Formula : C<sub>6</sub>H<sub>4</sub>BrNO<sub>4</sub>S
- Molecular Weight : 266.07 g/mol
- IUPAC Name : Methyl 5-bromo-3-nitrothiophene-2-carboxylate
- Synonyms : 5-bromo-3-nitrothiophene-2-carboxylic acid methyl ester
Molecular Structure Analysis
The compound’s molecular structure consists of a thiophene ring substituted with a bromine atom at position 5 and a nitro group at position 3. The ester group (COOCH<sub>3</sub>) is attached to the thiophene ring.
Chemical Reactions Analysis
Methyl 5-bromo-3-nitrothiophene-2-carboxylate can participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and coupling reactions. These reactions may lead to the formation of more complex molecules or functionalized derivatives.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified
- Appearance : Solid
- Solubility : Soluble in organic solvents
- Storage : Keep in a dark place under an inert atmosphere at 2-8°C (refrigerator)
Safety And Hazards
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
- Packing Group : Not specified
Future Directions
Future research could focus on:
- Elucidating the compound’s biological activity and potential applications.
- Developing efficient synthetic methods.
- Investigating its reactivity in various chemical transformations.
properties
IUPAC Name |
methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4S/c1-12-6(9)5-3(8(10)11)2-4(7)13-5/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICPTWQVTNENRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727334 | |
Record name | Methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
CAS RN |
99839-45-9 | |
Record name | Methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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